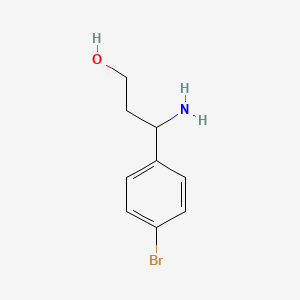

3-Amino-3-(4-bromophenyl)propan-1-ol

Descripción

Significance of Amino Alcohols in Organic and Medicinal Chemistry

The unique structural arrangement of amino alcohols allows them to serve as crucial intermediates in the synthesis of a wide array of complex molecules. scbt.com They are foundational to the creation of numerous biologically active natural products and pharmaceutical agents. researchgate.net For example, many approved drugs and over 3,600 natural products contain the amino alcohol scaffold. wikipedia.org

In medicinal chemistry, the 1,2-aminoalcohol moiety is a key feature in compounds designed to exhibit specific biological activities. researchgate.net This structural motif is present in various therapeutic agents, highlighting its importance in drug design and development. researchgate.net The ability of amino alcohols to form chiral centers also makes them invaluable as chiral ligands and auxiliaries in asymmetric synthesis, a critical process for producing enantiomerically pure pharmaceuticals. openaccessjournals.com

Beyond pharmaceuticals, amino alcohols are utilized in the development of polymers and surfactants, where their bifunctional nature contributes to unique material properties. scbt.com They also play a role in biochemistry for studying metabolic pathways and enzyme functions. scbt.com

Overview of Brominated Phenylpropanol Derivatives in Synthetic Chemistry

The introduction of a bromine atom onto a phenylpropanol framework creates a class of compounds with distinct chemical reactivity and potential applications. Brominated phenols and their derivatives are known to possess a range of biological activities. researchgate.net

In synthetic chemistry, the bromine substituent serves as a versatile functional handle. It can be readily transformed into other functional groups through various chemical reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are fundamental for constructing more complex molecular architectures. mdpi.com This reactivity makes brominated derivatives valuable intermediates in multi-step synthetic sequences.

Phenylpropanoid derivatives, in a broader sense, are recognized for their diverse biological activities, including antimicrobial and antioxidant properties, which makes them relevant in the food and pharmaceutical industries. researchgate.net The specific placement of the bromine atom on the phenyl ring, as seen in 3-Amino-3-(4-bromophenyl)propan-1-ol, can significantly influence the molecule's electronic properties and biological interactions.

Research Trajectory of this compound and Related Scaffolds

The research interest in this compound is part of a larger exploration of 3-amino-1-phenylpropanol derivatives. google.com These scaffolds are recognized as key intermediates in the synthesis of various chiral pharmaceuticals. google.comgoogle.com The synthesis of optically active versions of these compounds is a significant area of research, as the chirality can be crucial for therapeutic efficacy. google.comgoogle.com

Various synthetic methods have been developed to produce 3-amino-1-phenylpropanol and its derivatives. google.com Research has focused on improving reaction yields and controlling stereochemistry. For instance, methods like the asymmetric reduction of corresponding ketones are employed to obtain specific enantiomers with high purity. google.com

The synthesis of related structures, such as 2-amino-3-arylpropan-1-ols, has also been explored for potential biological applications, including antimalarial activity. nih.gov These studies often involve the elaboration of precursor molecules like β-lactams or the use of innovative methods like those involving carbon nanotubes to facilitate reactions. nih.govrasayanjournal.co.in The investigation into these and other related amino alcohol structures continues to be an active area of chemical research, driven by the quest for new and improved therapeutic agents and functional molecules. nih.govnih.gov

| Property | Data |

| Molecular Formula | C9H12BrNO |

| IUPAC Name | (3S)-3-amino-3-(4-bromophenyl)propan-1-ol |

| CAS Number | 1143534-62-6 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXQMFXVRNFZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646961 | |

| Record name | 3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787615-14-9 | |

| Record name | γ-Amino-4-bromobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787615-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(4-bromophenyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 3 4 Bromophenyl Propan 1 Ol

Established Synthetic Routes

Established synthetic routes to 3-amino-3-(4-bromophenyl)propan-1-ol are diverse, allowing for flexibility in starting material selection and reaction conditions. These routes can be broadly categorized into reduction-based approaches, nucleophilic substitution strategies, and multi-step syntheses.

Reduction-Based Approaches from Carbonyl Precursors

A common and effective strategy for the synthesis of this compound involves the reduction of carbonyl functionalities. This can be achieved by starting from carboxylic acids, ketones, or their derivatives, employing various reducing agents and catalysts to yield the desired amino alcohol.

The direct reduction of the carboxylic acid group in 3-amino-3-(4-bromophenyl)propanoic acid presents a straightforward route to the target amino alcohol. This transformation requires potent reducing agents capable of reducing a carboxylic acid in the presence of an amine and a bromo-substituent. A common reagent for this purpose is a borane (B79455) complex, such as Borane-Tetrahydrofuran (BMS or BTHF).

The synthesis commences with the protection of the amino group of the starting amino acid, if necessary, followed by the reduction of the carboxylic acid moiety. The subsequent deprotection step yields the final product. A representative, though not explicitly detailed in the provided search results for this specific molecule, two-step procedure is outlined below. The first step involves the reduction of the corresponding nitro-carboxylic acid, followed by catalytic hydrogenation of the nitro group to an amine, which is then reduced to the alcohol. A more direct, albeit hypothetical in the context of the direct literature for this exact compound, approach would be the direct reduction of the amino acid.

Table 1: Hypothetical Reduction of 3-amino-3-(4-bromophenyl)propanoic acid

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 3-amino-3-(4-bromophenyl)propanoic acid | 1. Borane-THF complex, THF, RT | This compound |

| 2. Methanol (quench), Aqueous workup |

This method is advantageous as it directly converts the carboxylic acid to the primary alcohol in a single reductive step. The chemoselectivity of the reducing agent is crucial to avoid side reactions, such as the reduction of the aromatic ring or cleavage of the carbon-bromine bond.

An alternative reduction-based approach starts from a ketone precursor, specifically 3-amino-3-(4-bromophenyl)propanone. The reduction of the ketone functionality to a secondary alcohol can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.compressbooks.pubyoutube.comchemguide.co.uk This method is widely used in organic synthesis due to its operational simplicity and high yields. masterorganicchemistry.com

The ketone precursor can be synthesized through various methods, such as the Friedel-Crafts acylation of bromobenzene (B47551) with an appropriate acyl halide. The subsequent reduction of the ketone to the alcohol proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. pressbooks.pubyoutube.comchemguide.co.uk

Table 2: Illustrative Reduction of a Ketone Precursor

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 3-amino-3-(4-bromophenyl)propanone | Sodium borohydride (NaBH₄), Methanol, 0 °C to RT | This compound |

This approach is often preferred when the corresponding ketone is readily accessible. The stereochemical outcome of the reduction can be controlled by using chiral reducing agents or catalysts, leading to the formation of specific enantiomers of the target amino alcohol.

Catalytic hydrogenation is a powerful and clean technique for the reduction of various functional groups. In the context of synthesizing this compound, it can be employed for the reduction of a nitro group precursor. For instance, a multi-step synthesis could involve the preparation of a nitro-ketone or nitro-ester, which is then subjected to catalytic hydrogenation. This process simultaneously reduces the nitro group to an amine and the carbonyl group to an alcohol.

Various catalysts can be used, with palladium on carbon (Pd/C) and platinum oxide (PtO₂) being common choices. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure. The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. For example, bimetallic nanoparticles have shown high catalytic activity in the hydrogenation of nitro compounds. rsc.org

Table 3: Catalytic Hydrogenation of a Nitro Precursor

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 1-(4-bromophenyl)-3-nitropropan-1-one | H₂, Pd/C or PtO₂, Ethanol (B145695), High pressure | This compound |

Catalytic hydrogenation is an attractive method from an industrial perspective due to its efficiency and the use of a recyclable catalyst. rsc.orgumaine.edu

Nucleophilic Substitution Strategies for Amine Introduction

The introduction of the amino group via nucleophilic substitution is another key synthetic strategy. This approach typically involves the displacement of a suitable leaving group at the C3 position of a propanol (B110389) derivative by an amine nucleophile or its equivalent. A classic and effective method for this transformation is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com

The Gabriel synthesis utilizes phthalimide (B116566) as a protected form of ammonia (B1221849), which undergoes N-alkylation with a substrate containing a leaving group. masterorganicchemistry.com In this case, the synthesis would start with a 3-halo-3-(4-bromophenyl)propan-1-ol, where the halogen at the C3 position is displaced by the phthalimide anion. The subsequent cleavage of the phthalimide group, typically with hydrazine (B178648), liberates the primary amine to yield the desired product. masterorganicchemistry.com

Table 4: Hypothetical Gabriel Synthesis of this compound

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 3-Bromo-3-(4-bromophenyl)propan-1-ol | Potassium phthalimide, DMF, Heat | N-(3-(4-bromophenyl)-3-hydroxypropyl)phthalimide |

| 2 | N-(3-(4-bromophenyl)-3-hydroxypropyl)phthalimide | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), Ethanol, Reflux | This compound |

This method provides a reliable way to introduce a primary amine while avoiding the common problem of over-alkylation that can occur when using ammonia directly. masterorganicchemistry.com

Multi-Step Synthesis from Halogenated Benzene (B151609) and Propanol Derivatives

A versatile and convergent approach to this compound involves a multi-step synthesis starting from readily available halogenated benzene derivatives, such as 4-bromobenzaldehyde (B125591). This strategy often involves the construction of the carbon skeleton followed by the introduction and modification of the necessary functional groups.

A common sequence begins with a Henry reaction (nitroaldol condensation) between 4-bromobenzaldehyde and nitromethane (B149229) to form a β-nitrostyrene intermediate. This is followed by the reduction of both the nitro group and the double bond. The reduction can be achieved in a single step using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or in a two-step process involving catalytic hydrogenation to reduce the double bond and then a selective reduction of the nitro group.

Table 5: Multi-Step Synthesis from 4-Bromobenzaldehyde

| Step | Reaction Type | Reagents/Conditions | Product |

| 1 | Henry Reaction | 4-Bromobenzaldehyde, Nitromethane, Base (e.g., NaOH) | 1-(4-Bromophenyl)-2-nitroethene |

| 2 | Reduction | Lithium aluminum hydride (LiAlH₄), THF | This compound |

This multi-step approach offers the advantage of building the molecule from simple precursors and allows for the introduction of chirality through asymmetric versions of the reduction or condensation steps.

Stereoselective and Asymmetric Synthesis

The creation of specific stereoisomers of this compound is a primary objective in its synthesis. This is driven by the fact that the biological activity and physical properties of chiral molecules are often dependent on their specific three-dimensional arrangement.

Utilization of Chiral Auxiliaries in Enantioselective Transformations

The use of chiral auxiliaries is a classical yet effective strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the synthetic sequence, directing the formation of a specific stereoisomer. While specific examples detailing the use of chiral auxiliaries for the synthesis of this compound are not extensively documented in readily available literature, this method remains a fundamental technique in the synthesis of chiral amino alcohols. The general principle involves the covalent bonding of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. This method employs a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of chiral β-amino alcohols, catalytic asymmetric reduction of the corresponding β-amino ketones is a common and effective strategy. For instance, the enantioselective reduction of a β-amino ketone precursor to this compound can be achieved using chiral catalysts, leading to high enantiomeric excess (ee) of the desired (R)- or (S)-enantiomer.

Chiral Pool Approach in Amino Alcohol Synthesis

The chiral pool approach leverages naturally occurring chiral molecules as starting materials. By selecting a readily available and enantiomerically pure starting material that already contains some of the required stereocenters, the number of synthetic steps can be reduced, and the chirality can be preserved throughout the reaction sequence. For the synthesis of this compound, a suitable chiral precursor, such as an amino acid or a carbohydrate derivative, could potentially be utilized. This strategy is particularly advantageous for large-scale synthesis due to the often low cost and availability of the chiral starting materials.

Diastereoselective Approaches (e.g., from N-tert-Butanesulfinyl Aldimines and Cyclopropanols)

A notable diastereoselective approach for the synthesis of γ-amino alcohols, including structures analogous to this compound, involves the reaction of N-tert-butanesulfinyl aldimines with the lithium salts of cis-2-arylcyclopropanols. This method has been shown to produce anti-γ-amino alcohols with high diastereoselectivity. The reaction proceeds through a proposed transition state that accounts for the observed stereochemical outcome. Specifically, the reaction of an N-tert-butanesulfinyl aldimine derived from 4-bromobenzaldehyde with the lithium salt of a suitable cyclopropanol (B106826) would be a viable route to obtaining a diastereomerically enriched precursor to this compound.

Chemical Transformations and Reaction Mechanisms of 3 Amino 3 4 Bromophenyl Propan 1 Ol

Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amino group confers nucleophilic and basic properties, making it a key site for chemical reactions.

Nucleophilic Substitution Reactions with Electrophiles

The amino group in 3-Amino-3-(4-bromophenyl)propan-1-ol can act as a nucleophile and participate in substitution reactions with a range of electrophilic compounds. In these reactions, the nitrogen atom attacks an electron-deficient center, leading to the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. The general mechanism involves the attack of the amino group on the electrophile, followed by the departure of a leaving group.

The presence of the phenyl ring and the hydroxyl group can influence the reactivity of the amino group. For instance, reactions can be designed to selectively target the amino group over the hydroxyl group by choosing appropriate reagents and reaction conditions. A common example is the reaction with alkyl halides, where the amino group displaces the halide to form a secondary or tertiary amine. Similarly, it can react with other electrophiles as detailed in the table below.

| Electrophile Type | Example Reagent | Product Type |

| Alkyl Halide | Bromoethane | Secondary Amine |

| Acyl Halide | Acetyl Chloride | Amide |

| Sulfonyl Halide | Tosyl Chloride | Sulfonamide |

| Carbonyl Compound | Acetone (reductive amination) | Secondary Amine |

Amidation and Alkylation Reactions

Amidation: The amino group readily undergoes acylation with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form amides. This is one of the most common transformations for primary amines. For example, reacting this compound with acetyl chloride in the presence of a base would yield N-(3-(4-bromophenyl)-3-hydroxypropyl)acetamide. The reaction is typically robust and high-yielding. Lewis acid catalysts can also be employed to facilitate the amidation of amino acids and their derivatives. thermofisher.com A similar transformation, the N-phenylacetylation of 3-amino-3-phenyl-1-propanol, highlights this type of reaction. pearson.com

Alkylation: The amino group can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. The reaction can proceed to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging and may require specific stoichiometric control or the use of protecting groups. For instance, reaction with one equivalent of methyl iodide would primarily yield the secondary amine, 3-(methylamino)-3-(4-bromophenyl)propan-1-ol.

Reactivity of the Hydroxyl Group

The primary hydroxyl group is also a key reactive center, capable of undergoing oxidation, esterification, and etherification reactions.

Esterification Reactions

The hydroxyl group of this compound can be converted into an ester by reacting with a carboxylic acid or its derivatives. pearson.com A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct. For example, reaction with acetic anhydride (B1165640) would yield 3-amino-3-(4-bromophenyl)propyl acetate. It is also possible to perform esterification of amino acids using reagents like chlorosulphonic acid and an alcohol. chemistrytalk.org

| Acylating Agent | Example Reagent | Product Type |

| Carboxylic Acid | Acetic Acid | Ester |

| Acyl Chloride | Benzoyl Chloride | Ester |

| Acid Anhydride | Acetic Anhydride | Ester |

Oxidation Reactions to Carbonyl Compounds

The primary hydroxyl group can be oxidized to form carbonyl compounds. thermofisher.compearson.com The nature of the product depends on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically oxidize the primary alcohol to an aldehyde, yielding 3-amino-3-(4-bromophenyl)propanal. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can lead to the formation of the corresponding carboxylic acid, 3-amino-3-(4-bromophenyl)propanoic acid. The oxidation of the related compound 3-Amino-3-(4-chlorophenyl)-1-propanol to a ketone or aldehyde serves as a good reference for this transformation.

| Oxidizing Agent | Product Type |

| Pyridinium Chlorochromate (PCC) | Aldehyde |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid |

Etherification Reactions

The hydroxyl group can be converted into an ether through processes like the Williamson ether synthesis. This reaction involves two main steps: first, the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide then displaces a halide from an alkyl halide in a nucleophilic substitution (Sₙ2) reaction to form the ether. For example, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 3-amino-1-methoxy-3-(4-bromophenyl)propane. Care must be taken as the amino group could potentially be alkylated as a side reaction, though the alkoxide is a stronger nucleophile for this specific reaction.

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group. bldpharm.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the case of this compound, the bromine atom can act as a leaving group. However, the amino and hydroxyl groups on the propanol (B110389) side chain are electron-donating in nature, which deactivates the aromatic ring towards nucleophilic attack. Consequently, SNAr reactions on the unsubstituted phenyl ring of this molecule are generally expected to be unfavorable under standard conditions. For SNAr to occur, harsh reaction conditions or activation of the aromatic ring would be necessary.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The aryl bromide moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful tool for forming carbon-carbon bonds. organic-chemistry.orgmdpi.com While specific studies on this compound are not prevalent, the reactivity of the 4-bromophenyl group in similar molecules has been documented. For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been shown to proceed with good yields, demonstrating the viability of the 4-bromophenyl group as a coupling partner. researchgate.net

The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for the reaction's success. nih.govnih.gov Electron-rich boronic acids tend to give good yields, while electron-deficient ones may result in slower reactions. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | researchgate.net |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | 80 | researchgate.net |

| (η³-1-tBu-indenyl)Pd(IPr)(Cl) | K₂CO₃ | THF | 60 | 96 | mit.edu |

Note: These are general conditions and may require optimization for this compound, potentially after protection of the amine and alcohol functional groups.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: organic-chemistry.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex. This step is often the rate-determining step in the cycle. organic-chemistry.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species. mdpi.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. nih.gov

Mechanistic studies have shown that the nature of the ligand, the base, and the solvent can significantly influence the efficiency of each of these steps. nih.govresearchgate.net

Organometallic Reactions (e.g., Grignard Reagents)

The aryl bromide can be converted into an organometallic species, such as a Grignard reagent, by reacting with magnesium metal. However, the presence of acidic protons on the amino and hydroxyl groups of this compound is incompatible with the highly basic nature of Grignard reagents. These functional groups would need to be protected prior to the formation of the Grignard reagent. Common protecting groups for amines include carbamates (e.g., Boc) and for alcohols include ethers (e.g., TBDMS). Once protected, the aryl bromide can be converted to the corresponding Grignard reagent, which can then participate in reactions with various electrophiles to form new carbon-carbon bonds. For example, a Grignard reagent derived from a protected form of the title compound could react with an aldehyde or ketone to form a new alcohol.

Cyclization and Ring Formation Reactions Utilizing the Propanol Backbone (e.g., Azetidine (B1206935) Synthesis)

The 1,3-amino alcohol structure of this compound makes it a suitable precursor for the synthesis of four-membered nitrogen-containing heterocycles, such as azetidines. The synthesis of azetidines from 1,3-amino alcohols typically involves the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the amino group. figshare.com

A common strategy involves the protection of the nitrogen atom (for example, with a trityl or dimethoxytrityl group), followed by activation of the hydroxyl group (e.g., as a tosylate or mesylate). Subsequent treatment with a base facilitates the intramolecular cyclization to form the azetidine ring. figshare.com An alternative efficient method involves the use of carbonyldiimidazole to activate the hydroxyl group for cyclization. google.com The resulting N-protected 2-(4-bromophenyl)azetidine (B1374243) can then be deprotected to yield the final product. Such azetidine derivatives are valuable building blocks in medicinal chemistry. frontiersin.orgnih.govrsc.org

Mechanistic Elucidation of Key Chemical Conversions

The mechanisms of the key reactions involving this compound are generally well-established for the respective reaction classes.

For Palladium-Catalyzed Cross-Coupling Reactions , extensive mechanistic studies have elucidated the roles of the catalyst, ligands, and reagents in the oxidative addition, transmetalation, and reductive elimination steps. nih.govnih.gov Kinetic and computational studies have provided a deep understanding of the reaction pathways and the factors controlling reactivity and selectivity. researchgate.netnih.gov

The mechanism of Azetidine Synthesis from 1,3-amino alcohols proceeds via an intramolecular SN2 reaction. The rate of this reaction is dependent on the nature of the leaving group on the primary carbon and the nucleophilicity of the nitrogen atom. The stereochemistry at the chiral center is typically retained during this process. Lanthanide triflates have also been shown to catalyze the intramolecular aminolysis of related epoxy amines to form azetidines, suggesting alternative mechanistic pathways for cyclization.

For Nucleophilic Aromatic Substitution , the reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is highly dependent on the electronic nature of the substituents on the aromatic ring.

Chirality, Stereochemistry, and Enantiomeric Purity Analysis

Importance of Stereochemistry in Biological Activity and Pharmaceutical Development

The spatial orientation of functional groups in a drug molecule dictates its interaction with biological targets like enzymes and receptors, which are themselves chiral. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.

For the class of compounds to which 3-Amino-3-(4-bromophenyl)propan-1-ol belongs, the potential for optically active forms to possess distinct biological activities is recognized. The synthesis of such compounds may proceed from optically active starting materials or through the resolution of a racemic mixture. googleapis.com The inclusion of any optically active or racemic form that demonstrates inhibitory activity against specific biological targets underscores the importance of stereochemistry in the development of these agents. googleapis.com

Analytical Techniques for Stereochemical Characterization

A suite of sophisticated analytical methods is available to resolve, identify, and determine the absolute configuration of enantiomers. The choice of technique depends on the specific requirements of the analysis, from routine purity checks to the definitive assignment of stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation.

While specific chiral HPLC methods for this compound are not detailed in publicly available literature, the successful application of preparative chiral-HPLC for the resolution of structurally related compounds has been documented. For instance, the racemic form of a similar compound, 4-amino-N-(1-(4-chlorophenyl)propyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, was separated into its individual isomers using this technique. googleapis.com This demonstrates the feasibility and importance of chiral HPLC in obtaining enantiomerically pure compounds within this chemical class for further biological evaluation.

Table 1: Illustrative Data for Chiral HPLC Separation of a Related Compound

| Parameter | Value |

| Compound | Racemic 4-amino-N-(1-(4-chlorophenyl)propyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

| Technique | Preparative Chiral-HPLC |

| Outcome | Separation into Isomer 1 (first to elute) and Isomer 2 |

| Note: | This table illustrates the application of chiral HPLC to a structurally similar compound as specific data for this compound is not available. |

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of each atom. This technique is invaluable for unequivocally assigning the (R) or (S) configuration to a stereocenter.

To apply this technique to this compound, one would first need to obtain a single crystal of one of its enantiomers of sufficient quality. The presence of the bromine atom is advantageous for this analysis, as it acts as a heavy atom, facilitating the determination of the absolute configuration through anomalous dispersion.

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise).

The specific rotation, [α], is a characteristic constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). While a valuable tool for characterizing enantiomers and assessing enantiomeric purity, it does not directly reveal the absolute configuration of the molecule.

Table 2: Hypothetical Optical Rotation Data

| Enantiomer | Specific Rotation [α] |

| (R)-3-Amino-3-(4-bromophenyl)propan-1-ol | Value not publicly available |

| (S)-3-Amino-3-(4-bromophenyl)propan-1-ol | Value not publicly available |

| Note: | This table is a template. Specific optical rotation values for the enantiomers of this compound are not found in the surveyed literature. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, standard NMR spectra of enantiomers are identical. However, the use of chiral auxiliary agents, such as chiral shift reagents or chiral solvating agents, can induce diastereomeric interactions that result in distinguishable NMR signals for the enantiomers.

Chiral shift reagents, typically lanthanide complexes, can reversibly bind to the enantiomers, forming transient diastereomeric complexes. This interaction alters the chemical shifts of the protons in the vicinity of the stereocenter, allowing for the differentiation and quantification of the enantiomers in a mixture.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique to a specific enantiomer and its conformation in solution.

By comparing the experimentally measured VCD spectrum with the spectrum predicted from quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. This method is particularly useful when crystallization for X-ray analysis is not feasible.

Diastereomeric Ratio Determination

The concept of a diastereomeric ratio applies to compounds with multiple chiral centers. Since this compound possesses only one stereocenter, it exists as enantiomers, not diastereomers. Therefore, the determination of a diastereomeric ratio is not applicable to this compound in its isolated form.

However, the determination of diastereomeric ratios becomes relevant during certain synthetic procedures, particularly in stereoselective synthesis. For instance, if a chiral auxiliary is used to direct the synthesis, or if the molecule is reacted with another chiral reagent to form an intermediate with a second chiral center, diastereomers will be formed. In such cases, the ratio of these diastereomers would be determined to assess the stereoselectivity of the reaction.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods like High-Performance Liquid Chromatography (HPLC) are commonly employed to determine the ratio of diastereomers formed during a synthesis. For example, in the stereoselective synthesis of similar compounds like (2-furyl)amino-methanephosphonic acids, diastereomeric esters were separated and characterized to determine their absolute configuration based on established rules and methods. researchgate.net

Strategies for Chiral Resolution of Racemic Mixtures

A racemic mixture contains equal amounts of both (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential for obtaining enantiomerically pure compounds. For amino alcohols like this compound, several strategies for chiral resolution can be employed.

High-Performance Liquid Chromatography (HPLC) is a primary and effective method for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, a chiral HPLC method was developed for the evaluation of enantiomeric purity. tsijournals.com This method highlights the successful application of a donor-acceptor (Pirkle) column, specifically the (R,R) Whelk-01 chiral HPLC column, for resolving the enantiomers. tsijournals.com The study found that a mobile phase consisting of n-hexane, ethanol (B145695), trifluoroacetic acid (TFA), and isopropyl amine achieved good resolution between the (R) and (S) enantiomers. tsijournals.com The robustness of this method was demonstrated by its tolerance to small, deliberate changes in operating parameters such as mobile phase composition and temperature, consistently maintaining a resolution factor above 3.0. tsijournals.com

The selection of the chiral stationary phase is a critical parameter. For β-amino-β-(4-bromophenyl) propionic acid, the (R,R) Whelk-01 column was found to be more suitable for separation compared to a Chiral Human Serum Albumin (HSA) column. tsijournals.com

Preparative Chiral HPLC can be used to isolate larger quantities of each enantiomer. This is demonstrated in the resolution of racemic mixtures of other complex molecules like 4-nitropropranolol and 7-nitropropranolol. mdpi.com In that case, a Kromasil 5-Amycoat column was used with a mobile phase of n-Hexane and Isopropanol containing diethylamine, allowing for the collection of each enantiomer with high purity (>98%) and enantiomeric excess (>98%). mdpi.com A similar approach could be adapted for this compound.

Enantiomeric Purity Analysis following resolution is crucial. The enantiomeric purity of the separated compounds is often determined using analytical chiral HPLC. For instance, the analysis of synthetic peptides involves hydrolyzing the peptide and then separating the resulting amino acids using chiral chromatography coupled with mass spectrometry (HPLC-ESI-MS/MS) to quantify the presence of any undesirable d-isomers. nih.govresearchgate.net This highlights the precision of HPLC-based methods in determining chiral purity.

Below is a table summarizing the HPLC conditions used for the separation of a related compound, which could serve as a starting point for developing a method for this compound.

| Parameter | Condition for β-amino-β-(4-bromophenyl) propionic acid |

| Column | (R,R) Whelk-01 chiral column |

| Mobile Phase | n-hexane:ethanol:TFA:iso-propyl amine (95:5:0.1:0.025 v/v/v/v) |

| Flow Rate | 1.0 mL/min (analytical) |

| Detection | UV at 225 nm |

| Sample Conc. | 1.0 mg/mL in Ethanol:TFA (100:1) |

| Injection Vol. | 10 µL |

| Retention Time (R) | ~18.0 min |

| Retention Time (S) | ~22.5 min |

| Resolution | > 2.5 |

| Table generated from data found in the literature for a structurally related compound. tsijournals.com |

Another strategy involves derivatization with a chiral agent . This converts the pair of enantiomers into a pair of diastereomers, which can then be separated by standard, non-chiral chromatography. A patent for analyzing the chiral purity of 3-aminobutanol describes a method involving derivatization with (R)-alpha-methyl-2-naphthyl acetyl chloride, followed by HPLC analysis. google.com

Crystallization techniques, such as preferential crystallization or diastereomeric salt formation with a chiral resolving agent, are also classical methods for resolving racemic mixtures.

Synthetic Applications and Derivative Synthesis in Organic Chemistry

Role as a Chiral Intermediate and Versatile Building Block in Complex Synthesis

Chiral 1,3-amino alcohols, such as 3-Amino-3-(4-bromophenyl)propan-1-ol, are recognized as fundamental building blocks for the synthesis of natural products and pharmaceuticals. conicet.gov.ar Their utility in asymmetric synthesis is extensive, where they can function as chiral ligands or auxiliaries. conicet.gov.ar While 1,2-amino alcohols are more commonly employed, 1,3-amino alcohols have made significant contributions to the field of asymmetric synthesis. conicet.gov.ar The presence of the chiral center in (R)- or (S)-3-Amino-3-(4-bromophenyl)propan-1-ol makes it a crucial intermediate for producing enantiomerically pure pharmaceutical compounds, where a specific stereoisomer is responsible for the desired therapeutic effect. google.com

The molecule's structure is a classic example of a versatile synthon. The amino and hydroxyl groups provide handles for a multitude of chemical transformations, while the 4-bromophenyl group is primed for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to build molecular complexity. This trifecta of reactive sites enables its use in the construction of complex molecular frameworks and libraries of compounds for drug discovery. Chiral amino alcohols are prevalent synthons in a variety of synthetic bioactive compounds and are highly desired in both organic chemistry and biotechnology. frontiersin.orgnih.gov

**6.2. Synthesis of Advanced Organic Molecules

The structural attributes of this compound allow for its elaboration into a wide array of more complex molecules, including various heterocyclic systems and modified derivatives.

Azetidines: The 1,3-relationship between the amino and hydroxyl groups in the parent compound makes it an ideal precursor for the synthesis of substituted azetidines. The synthesis can be achieved through an intramolecular cyclization reaction. This typically involves converting the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate), followed by an intramolecular nucleophilic attack by the amino group to form the four-membered ring. researchgate.net Lanthanide triflates have been shown to catalyze the intramolecular aminolysis of related 3,4-epoxy amines to afford azetidines in high yields. nih.gov Another established method is the alkylation of primary amines with bis-triflates derived from 2-substituted-1,3-propanediols. organic-chemistry.org

Furazans: The synthesis of furazans (1,2,5-oxadiazoles) from this compound would require multi-step transformations. The parent compound could be modified to generate key intermediates like 3-amino-4-cyanofurazan, which are known building blocks for more complex, nitrogen-rich furazan-based compounds. nih.gov The synthesis of energetic compounds often relies on the transformation of such cyano- and amino-substituted furazan (B8792606) and furoxan structures. nih.govresearchgate.net

Pyrazoles: Pyrazoles are commonly synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. dergipark.org.trnih.govmdpi.com this compound can serve as a precursor to the required 1,3-dicarbonyl moiety. For instance, oxidation of the alcohol to a carboxylic acid, followed by further synthetic manipulations, could yield a β-keto ester. Alternatively, oxidation to a ketone followed by reaction with a suitable carbon source could furnish the 1,3-diketone needed for cyclization with a hydrazine to form the pyrazole (B372694) ring. organic-chemistry.org

The amino group of 1,3-amino alcohols can be selectively modified. A significant challenge in this area is achieving selective mono-N-alkylation, as the primary amine is often over-alkylated to form tertiary amines. A specific and efficient method to overcome this involves chelation with 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This process temporarily protects the functional groups and allows for the selective introduction of a single alkyl group to the nitrogen atom. organic-chemistry.org

The process involves three main steps:

Formation of a stable chelate between the 1,3-amino alcohol and 9-BBN.

Deprotonation of the amine using a base.

Reaction with an alkyl halide, followed by mild acidic hydrolysis to release the desired mono-N-alkylated product. organic-chemistry.org

| Amino Alcohol Substrate | Alkylating Agent | Yield of Mono-N-Alkylated Product | Reference |

|---|---|---|---|

| 3-aminopropanol | Methyl Iodide | 95% | organic-chemistry.org |

| 3-aminopropanol | Ethyl Iodide | 90% | organic-chemistry.org |

| 3-aminopropanol | Benzyl Bromide | 95% | organic-chemistry.org |

This methodology demonstrates a powerful way to generate diverse libraries of modified amino alcohol derivatives from a common precursor like this compound.

Photoaffinity labeling is a powerful technique used to identify and study interactions between bioactive molecules and their biological targets. nih.govrsc.org A close derivative, 3-(4-bromophenyl)-1-propanol, serves as a key starting material for an 11-step synthesis of a novel, clickable, and photoreactive amino acid, p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa). nih.govrsc.org This synthetic amino acid is particularly useful because it contains both a photoreactive benzophenone (B1666685) group and a clickable terminal alkyne group. rsc.org This dual functionality allows for a single amino acid substitution in a peptide sequence to create a photoaffinity probe, which simplifies the process and helps retain the peptide's bioactivity. nih.gov

The synthesis starting from 3-(4-bromophenyl)-1-propanol (compound 1 ) is outlined below:

| Step | Reaction | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Hydroxyl protection | TBDPSCl | TBDPS-protected alcohol | rsc.org |

| 2 | Nucleophilic substitution | n-BuLi, benzophenone intermediate | Benzophenone-containing intermediate | rsc.org |

| 3 | Negishi coupling | Organozinc halide, Pd(PPh₃)Cl₂ | Alkyne-containing intermediate | rsc.org |

| 4-11 | Further functionalization and chiral resolution | Various | Fmoc-protected Abpa | rsc.org |

Preparation of Pharmaceutically Relevant Scaffolds and Analogs

The core structure of this compound serves as a valuable scaffold for building pharmaceutically relevant molecules. A scaffold is a central framework upon which various functional groups can be appended to create a library of analogs for biological screening. The chiral 1,3-amino alcohol motif is present in numerous bioactive compounds. frontiersin.orgnih.gov For example, optically active 3-amino-1-phenylpropanol derivatives are key intermediates in the synthesis of important drugs such as fluoxetine, tomoxetine, and nisoxetine. google.com The bromophenyl group of the title compound adds another layer of utility, allowing for the creation of analogs through cross-coupling chemistry, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series.

The use of building blocks like this compound is central to modern drug discovery. frontiersin.orgnih.gov The direct asymmetric reductive amination of ketones is considered a highly desirable transformation for producing chiral amino alcohols for pharmaceutical use. nih.gov The synthesis of analogs from a common intermediate allows for the systematic modification of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Related structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, have been identified as promising scaffolds for developing novel anticancer agents, highlighting the therapeutic potential of molecules built upon such frameworks. mdpi.com The ability to synthesize both enantiomers, (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol, is crucial, as biological systems often exhibit stereospecific interactions, and one enantiomer may be significantly more active or have a different biological effect than the other. google.com

Impact on Neurotransmitter Level Modulation

The structural architecture of this compound is closely related to a class of compounds known for their significant effects on the central nervous system, particularly in the modulation of neurotransmitter levels. While direct and extensive research on the specific neuropharmacological profile of this compound is not widely published, its core structure as a 3-amino-1-phenylpropanol derivative is a key pharmacophore in several well-known monoamine reuptake inhibitors.

Optically active 3-amino-1-phenylpropanol derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including prominent antidepressants that function by altering the levels of key neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the synaptic cleft. nih.gov For instance, the core structure is found in drugs like fluoxetine, a selective serotonin reuptake inhibitor (SSRI), and tomoxetine, a norepinephrine reuptake inhibitor (NRI). nih.gov The mechanism of these drugs involves binding to monoamine transporters (MATs), such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby blocking the reabsorption of these neurotransmitters from the synapse and prolonging their signaling activity. nih.gov

The presence of a halogen atom, such as bromine in the para position of the phenyl ring in this compound, is a common feature in many psychoactive compounds. This substitution can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Research on structurally similar 3-aryl-3-azolylpropan-1-amines has demonstrated that such compounds can act as potent inhibitors of monoamine reuptake, with some analogs showing triple reuptake inhibition (serotonin, norepinephrine, and dopamine). nih.gov This suggests that this compound and its derivatives are promising candidates for the development of novel agents targeting neurotransmitter systems.

The potential for this compound to interact with neurotransmitter transporters is further supported by studies on related analogs. For example, derivatives of 3-amino-1-(4-chlorophenyl)propan-1-ol (B1527039) have been investigated for their biological activity, with the amino and hydroxyl groups being key for forming hydrogen bonds and interacting with enzymes and receptors. The specific stereochemistry of the chiral center at the C3 position is also critical for biological activity, as demonstrated in many centrally acting drugs where one enantiomer is significantly more potent than the other.

Derivatization Strategies for Enhanced Biological Activity or Specific Research Applications

The chemical structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties to enhance biological activity or to create probes for specific research applications. The primary amine, the hydroxyl group, and the phenyl ring are all amenable to chemical alteration.

N-Acylation and Alkylation: The primary amino group is a common site for modification. N-acylation, the addition of an acyl group, can lead to the formation of amides with a wide range of properties. For example, N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride has been used to synthesize novel compounds with potential antimicrobial activity. mdpi.com Similarly, N-alkylation can introduce different substituents that can modulate the compound's pharmacological profile.

O-Alkylation and Esterification: The primary hydroxyl group can be readily converted into ethers or esters. O-alkylation can alter the compound's solubility and ability to cross the blood-brain barrier. Esterification can be used to create prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug.

Modification of the Phenyl Ring: The bromine atom on the phenyl ring can be replaced or used as a handle for further modifications through cross-coupling reactions. This allows for the introduction of a wide variety of functional groups, which can fine-tune the electronic properties and steric bulk of the molecule, potentially leading to improved binding affinity and selectivity for a particular biological target.

Synthesis of Heterocyclic Derivatives: The amino and hydroxyl groups can be used as synthons for the construction of heterocyclic rings. For instance, reaction with appropriate reagents can lead to the formation of oxazines or other nitrogen- and oxygen-containing heterocycles, which are common scaffolds in many biologically active molecules.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 3-Amino-3-(4-bromophenyl)propan-1-ol, ¹H and ¹³C NMR are fundamental for its structural elucidation.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene (B1212753) protons of the propanol (B110389) chain, and the protons of the amino and hydroxyl groups.

The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to their ortho- and meta-positions relative to the bromine atom. The methine proton (CH-NH₂) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The two methylene groups (-CH₂-CH₂OH) would also show complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to each other and the neighboring methine and hydroxyl protons. The chemical shifts of the amino (-NH₂) and hydroxyl (-OH) protons can be broad and their positions can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (2H) | 7.40 - 7.60 | d | ~8.5 |

| Ar-H (2H) | 7.20 - 7.40 | d | ~8.5 |

| CH-NH₂ | 4.00 - 4.20 | m | - |

| CH₂-OH | 3.60 - 3.80 | m | - |

| CH-CH₂ | 1.80 - 2.00 | m | - |

| NH₂ | Variable (broad) | s | - |

| OH | Variable (broad) | s | - |

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the broadband-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give a distinct signal.

The spectrum would show four signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a lower field compared to the others. The other three aromatic carbons would have distinct chemical shifts due to the substitution pattern. The three aliphatic carbons of the propanol chain (the methine carbon bearing the amino group, and the two methylene carbons) would also resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br | 120 - 125 |

| Ar-C (quaternary) | 140 - 145 |

| Ar-CH (2C) | 128 - 132 |

| Ar-CH (2C) | 125 - 129 |

| CH-NH₂ | 50 - 55 |

| CH₂-OH | 60 - 65 |

| CH-CH₂ | 40 - 45 |

Note: This is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Common fragmentation pathways for such amino alcohols include the loss of water (H₂O) from the protonated molecule, and the loss of ammonia (B1221849) (NH₃). Cleavage of the carbon-carbon bonds in the propanol chain could also occur.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z |

| [M+H]⁺ | 230.0/232.0 |

| [M+H-H₂O]⁺ | 212.0/214.0 |

| [M+H-NH₃]⁺ | 213.0/215.0 |

Note: m/z values are for the major isotopes. The presence of the bromine isotopes will result in doublet peaks for each fragment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. Common derivatizing agents for amino and hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents.

The electron ionization (EI) mass spectrum obtained from GC-MS would show a molecular ion peak (M⁺), although it may be weak due to extensive fragmentation. The fragmentation pattern in EI-MS is typically more complex than in ESI-MS and provides a wealth of structural information. Key fragmentation pathways would likely involve alpha-cleavage adjacent to the amino and hydroxyl groups, as well as cleavage of the bond between the benzylic carbon and the propanol chain. The bromophenyl cation would be an expected and stable fragment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, HRMS analysis, typically using a technique like Electrospray Ionization (ESI), would be expected to yield the exact mass of the protonated molecule, [M+H]⁺. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by approximately 2 Da, providing a clear signature for the compound. While specific experimental data from research literature is not available at this time, the theoretical exact mass provides a benchmark for future analysis.

Table 1: Theoretical HRMS Data for this compound (Note: This table is based on theoretical calculations as experimental data is not publicly available.)

| Adduct | Molecular Formula | Theoretical m/z |

| [M+H]⁺ (with ⁷⁹Br) | C₉H₁₃⁷⁹BrNO⁺ | 229.0226 |

| [M+H]⁺ (with ⁸¹Br) | C₉H₁₃⁸¹BrNO⁺ | 231.0205 |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of this compound is predicted to exhibit several key absorption bands corresponding to its constituent functional groups. The presence of a primary amine (-NH₂) group would be indicated by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. A broad absorption band in the region of 3200-3600 cm⁻¹ would signify the O-H stretch of the alcohol group, with its breadth resulting from hydrogen bonding. C-H stretching vibrations from the aromatic ring and the aliphatic chain would appear around 2850-3100 cm⁻¹. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range, while the C-O stretching of the primary alcohol should appear between 1050 and 1085 cm⁻¹. Finally, the presence of a para-substituted benzene ring would be suggested by a strong absorption peak in the 800-850 cm⁻¹ region due to C-H out-of-plane bending.

Table 2: Predicted Characteristic IR Absorption Bands for this compound (Note: These are predicted ranges based on functional group analysis, as a specific experimental spectrum is not available.)

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching, H-bonded | 3600 - 3200 (broad) |

| Amine (N-H) | Stretching | 3500 - 3300 (medium, two bands) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Amine (N-H) | Bending | 1650 - 1580 |

| Alcohol (C-O) | Stretching | 1085 - 1050 |

| Aromatic C-H | Out-of-plane Bending (para) | 850 - 800 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The bromophenyl group in this compound is the primary chromophore that absorbs in the UV region.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorption maxima (λmax) characteristic of a substituted benzene ring. Benzene itself has a primary absorption band around 204 nm (the E2-band) and a secondary, less intense band around 256 nm (the B-band). Substitution on the ring can cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity. For this compound, the presence of the bromine atom and the amino-propanol substituent would influence the precise position and intensity of these bands. Detailed experimental UV-Vis spectral data for this specific compound are not currently found in the surveyed scientific literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₉H₁₂BrNO. Based on this formula, the theoretical elemental composition can be calculated. An experimental analysis resulting in values that closely match these theoretical percentages would provide strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 46.98 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.26 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.72 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.09 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.95 |

| Total | 230.105 | 100.00 |

Computational Chemical Studies and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, providing a basis for understanding their properties and reactivity.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 3-Amino-3-(4-bromophenyl)propan-1-ol, which has multiple rotatable bonds, this process is coupled with a conformational analysis to identify the various low-energy conformers.

The presence of the amino and hydroxyl groups, along with the rotatable bonds in the propanol (B110389) chain, gives rise to a complex potential energy surface. Theoretical studies on similar amino alcohols, such as 2-amino-1-phenyl-1-propanol, have shown that intramolecular hydrogen bonding between the amino and hydroxyl groups plays a significant role in stabilizing certain conformations. nih.gov In the case of this compound, different conformers, such as syn and anti arrangements of the amino and hydroxyl groups, would be investigated to determine their relative energies. The position of the bulky 4-bromophenyl group also influences the conformational preferences.

A typical computational approach would involve a systematic search of the conformational space, followed by geometry optimization of the identified conformers using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311++G(d,p)). nih.gov The results of such an analysis would provide the dihedral angles, bond lengths, and bond angles for the most stable conformers.

| Parameter | Description |

| Dihedral Angles | The angles between planes through two sets of three atoms, having two atoms in common. These are crucial for defining the conformation of the propanol backbone. |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. DFT can predict how the electronic environment affects bond lengths, for instance, the C-Br bond length. |

| Bond Angles | The angles between two bonds that share a common atom. These define the local geometry around each atom in the molecule. |

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, while the LUMO may be distributed over the aromatic ring and the bromine atom.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. They visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be areas of positive potential.

| Electronic Property | Significance |

| HOMO Energy | Indicates the ionization potential and the propensity to donate electrons. |

| LUMO Energy | Indicates the electron affinity and the propensity to accept electrons. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Atomic Charges | Provides a measure of the partial charge on each atom, indicating charge distribution. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency is related to the strength of the bonds involved. For this compound, characteristic peaks for the N-H and O-H stretching vibrations, as well as vibrations of the aromatic ring and C-Br bond, can be predicted. Comparing the calculated spectrum with an experimental one can help confirm the structure and identify specific conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.gov For this molecule, distinct signals would be predicted for the protons and carbons of the phenyl ring, the propanol chain, and the amino and hydroxyl groups.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for the transitions between molecular orbitals. For this compound, the absorption bands would likely correspond to π-π* transitions within the bromophenyl ring.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Landscapes

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to:

Explore the conformational landscape: By simulating the molecule in a solvent (e.g., water), one can observe the transitions between different conformers and determine their relative populations. This provides a more dynamic picture than a static conformational analysis.

Study intermolecular interactions: MD simulations are particularly useful for investigating how the molecule interacts with its environment. For example, one could study the hydrogen bonding patterns between the amino and hydroxyl groups of the molecule and surrounding water molecules. This is crucial for understanding its solubility and behavior in biological systems. Studies on other amino alcohols have used MD to understand their interactions with biomolecules. nih.gov

Quantum Chemical Studies for Reaction Pathway Analysis

Quantum chemical methods, including DFT, can be used to model chemical reactions and elucidate their mechanisms. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways.

For this compound, one could investigate:

Reactions at the amino group: Such as its protonation or its role as a nucleophile.

Reactions at the hydroxyl group: Including esterification or oxidation.

Reactions involving the bromophenyl group: Such as nucleophilic aromatic substitution, although this is generally difficult for aryl bromides.

By mapping out the potential energy surface for a reaction, chemists can predict the most likely reaction products and understand the factors that control the reaction's outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize lead compounds.

A QSAR study for a series of compounds including this compound would involve:

Data Set: A collection of structurally related compounds with experimentally measured biological activity (e.g., antifungal activity, as has been studied for other l-amino alcohol derivatives). nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, physicochemical, and quantum chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

| QSAR Component | Description |

| Dependent Variable | The biological activity being modeled (e.g., IC₅₀, EC₅₀). |

| Independent Variables | The calculated molecular descriptors (e.g., logP, molar refractivity, HOMO/LUMO energies). |

| Mathematical Model | An equation that quantitatively links the descriptors to the activity. |

| Applicability Domain | The chemical space for which the model is expected to make reliable predictions. |

In Silico Drug Design and Molecular Docking Studies

Studies on novel β-amino alcohols have demonstrated their potential as bioactive agents, with in silico methods being key to elucidating their mechanisms of action. For instance, a series of β-amino alcohols were evaluated for their cytotoxic activities and subjected to molecular docking studies against targets like the adenosine (B11128) A(2A) receptor, which is implicated in neuroblastoma. bohrium.com These studies often reveal crucial interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of the ligand to the receptor's active site.